molecular formula C64H101N5O16 B2727787 Fmoc-L-Lys[Oct-(OtBu)-Glu-(OtBu)-AEEA-AEEA]-OH CAS No. 1662688-20-1

Fmoc-L-Lys[Oct-(OtBu)-Glu-(OtBu)-AEEA-AEEA]-OH

Cat. No.: B2727787
CAS No.: 1662688-20-1
M. Wt: 1196.5 g/mol
InChI Key: COTQASXXEXJBOM-PJYGOTMFSA-N
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Description

Chemical Structure:
Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH (CAS: 1662688-20-1) is a specialized peptide synthesis intermediate. Its structure includes:

  • Fmoc group: Protects the α-amino group during solid-phase peptide synthesis (SPPS) .
  • Lysine side chain: Modified with a branched structure containing: Oct-(otBu): A tert-butyloxycarbonyl (tBu)-protected octanoic acid moiety. Glu-(otBu): A tBu-protected glutamic acid residue. Two AEEA linkers: Aminoethoxyethoxyacetyl units that enhance solubility and provide spacing for conjugation .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[2-[2-[[2-[2-[2-[[(4S)-5-[(2-methylpropan-2-yl)oxy]-4-[[18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetyl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H101N5O16/c1-63(2,3)84-59(74)33-20-18-16-14-12-10-8-7-9-11-13-15-17-19-32-56(71)68-54(61(77)85-64(4,5)6)34-35-55(70)66-37-39-79-41-44-82-47-58(73)67-38-40-80-42-43-81-46-57(72)65-36-26-25-31-53(60(75)76)69-62(78)83-45-52-50-29-23-21-27-48(50)49-28-22-24-30-51(49)52/h21-24,27-30,52-54H,7-20,25-26,31-47H2,1-6H3,(H,65,72)(H,66,70)(H,67,73)(H,68,71)(H,69,78)(H,75,76)/t53-,54-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTQASXXEXJBOM-PJYGOTMFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H101N5O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1196.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using automated peptide synthesizers, and employing large-scale purification techniques such as preparative HPLC .

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the desired peptide sequences and by-products such as deprotected amino acids and coupling reagents .

Scientific Research Applications

Medicinal Chemistry

Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH plays a crucial role in the development of therapeutic agents targeting metabolic disorders. Its structure allows for modifications that can enhance bioavailability and efficacy, making it an important intermediate in drug synthesis.

Peptide Synthesis

This compound is extensively utilized in solid-phase peptide synthesis (SPPS). The Fmoc protecting group facilitates the sequential addition of amino acids, enabling the production of high-purity peptides essential for pharmaceutical applications. The efficiency of Fmoc-based methods has been shown to improve coupling reactions significantly compared to other strategies, minimizing side products and maximizing yield.

Biological Studies

In biological research, this compound aids in studying protein-protein interactions and enzyme mechanisms. The lysine residue is particularly notable for its role in cellular signaling, while the glutamic acid and AEEA components contribute to interactions with biological membranes.

Study 1: Peptide Synthesis Efficiency

Research indicated that employing Fmoc-based strategies significantly enhances coupling efficiency in peptide synthesis. This improvement is critical for producing complex peptides with minimal side products, thus supporting higher yields essential for pharmaceutical development.

Study 2: Therapeutic Efficacy

In studies examining the efficacy of peptide derivatives in metabolic regulation, compounds similar to this compound demonstrated significant activity in modulating insulin secretion and glucose metabolism. These findings suggest potential applications in treating diabetes and related metabolic disorders.

Mechanism of Action

The mechanism of action of Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH is primarily related to its role as a building block in peptide synthesis. It facilitates the formation of peptide bonds, allowing for the construction of complex peptide sequences. In the context of semaglutide synthesis, it contributes to the activation of the glucagon-like peptide 1 receptor, which plays a crucial role in glucose metabolism and insulin secretion .

Comparison with Similar Compounds

Key Properties :

  • Molecular formula: C₆₄H₁₀₁N₅O₁₆; Molecular weight: 1,196.5 g/mol .
  • Purity: ≥99% (single impurity ≤0.3%, isomer content ≤0.15%) .
  • Storage: Requires -20°C to maintain stability .

Structural and Functional Differences

Fmoc-L-Lys(pentynoyl)-OtBu (CAS: N/A)
  • Structure: Features a pentynoyl group instead of the Oct-(otBu)-Glu-(otBu)-AEEA-AEEA branch .
  • Function : Designed for "click chemistry" applications (e.g., azide-alkyne cycloaddition).
  • Key Difference : Lacks AEEA linkers and tBu-protected glutamic acid, limiting its use in long-acting peptide therapeutics .
Fmoc-Lys(NPO(OTc)₂)-OH (CAS: N/A)
  • Structure: Contains a non-hydrolyzable phosphonate (NPO) group on lysine .
  • Function : Used to study phosphorylation mimicry in peptides.
  • Key Difference: Phosphonate groups alter charge and stability compared to the hydrophobic octanoic acid in the target compound .
Fmoc-Glu(AMC)-OtBu (CAS: N/A)
  • Structure: Utilizes a 7-amino-4-methylcoumarin (AMC) protecting group on glutamic acid .
  • Function : Enables fluorescence-based monitoring during synthesis.
  • Key Difference : AMC is photolabile and unsuitable for in vivo applications, unlike the tBu group .
Tirzepatide Side Chain (CAS: 2915356-76-0)
  • Structure : Includes a tBuO-Ara-Glu(AEEA-AEEA)-OtBu branch instead of Oct-(otBu) .
  • Function : Dual GIP/GLP-1 receptor agonist.
  • Key Difference: Arabinosyl (Ara) group enhances hydrophilicity, altering receptor binding kinetics compared to the octanoic acid in semaglutide’s side chain .

Application-Specific Advantages

Compound Therapeutic Use Advantage over Competitors
Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH GLP-1 RAs (semaglutide) Extended half-life via albumin binding (octanoic acid)
Tirzepatide Side Chain Dual GIP/GLP-1 agonists Broader receptor targeting (Ara group)
Fmoc-Lys(NPO(OTc)₂)-OH Phosphorylation studies Non-hydrolyzable phosphonate mimics

Biological Activity

Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH is a complex peptide derivative, notable for its applications in medicinal chemistry and peptide synthesis. This compound, identified by its CAS number 1662688-20-1, has garnered attention due to its potential biological activities, particularly in the context of drug development and therapeutic applications.

  • Molecular Formula : C64H101N5O16
  • Molecular Weight : 1196.51 g/mol
  • Appearance : Yellowish solid
  • Purity : Greater than 98% with total impurities not exceeding 0.5% .

The biological activity of this compound can be attributed to its structural components, which include:

  • Fmoc Group : Provides stability during synthesis and is removable under mild conditions.
  • Lysine Residue : Known for its role in protein interactions and cellular signaling.
  • Glu and AEEA Components : Contribute to the compound's ability to interact with biological membranes and receptors, enhancing its therapeutic potential.

1. Drug Development

This compound serves as an intermediate in the synthesis of various therapeutic peptides, including those targeting metabolic disorders. Its structure allows for modifications that can enhance bioavailability and efficacy.

2. Peptide Synthesis

The compound is utilized in solid-phase peptide synthesis (SPPS), where its Fmoc protecting group facilitates the sequential addition of amino acids. This method is critical for producing peptides with high purity and yield, essential for pharmaceutical applications .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into their mechanisms and applications:

Study 1: Peptide Synthesis Efficiency

Research indicated that using Fmoc-based strategies significantly improved coupling efficiency in peptide synthesis compared to other methods. This efficiency is crucial for producing complex peptides like this compound with minimal side products .

Study 2: Therapeutic Efficacy

In a study examining the efficacy of peptide derivatives in metabolic regulation, compounds similar to this compound demonstrated significant activity in modulating insulin secretion and glucose metabolism. These findings suggest potential applications in treating diabetes and related metabolic disorders .

Data Table: Comparison of Related Compounds

CompoundCAS NumberMolecular WeightBiological Activity
This compound1662688-20-11196.51 g/molIntermediate for peptides
Semaglutide910463-68-24113.56 g/molDiabetes treatment
Liraglutide204656-20-23480.40 g/molDiabetes treatment

Q & A

Q. What is the role of Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH in solid-phase peptide synthesis (SPPS)?

This compound serves as a critical building block in SPPS due to its modular design. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group during synthesis, enabling stepwise elongation of peptide chains under mild deprotection conditions (20% piperidine in DMF). The lysine and glutamic acid residues are orthogonally protected with tert-butyl (tBu) groups to prevent undesired side reactions during coupling. The AEEA [2-(2-aminoethoxy)ethoxy acetic acid] spacers enhance solubility and flexibility, facilitating conjugation to hydrophobic moieties (e.g., fatty acids) or biomolecules for therapeutic applications .

Q. How can researchers optimize solubility and handling of this compound in experimental workflows?

The compound exhibits solubility ≥10 mg/mL in DMSO and ethanol but limited solubility in aqueous buffers (0.1–1 mg/mL in PBS, pH 7.2). For improved solubility:

  • Pre-warm the compound to 37°C and sonicate for 10–15 minutes.
  • Use co-solvents like DMF or DMSO (≤10% v/v) in aqueous buffers to avoid precipitation.
  • Prepare fresh working solutions to minimize hydrolysis of the tBu and Fmoc groups .

Q. What analytical methods are recommended for purity assessment and structural confirmation?

  • HPLC/UPLC : Use reverse-phase C18 columns with gradients of water/acetonitrile (0.1% TFA) to detect impurities (purity ≥95% required for pharmaceutical intermediates) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular weight (theoretical: 1196.5 Da) and detects side products (e.g., deprotected lysine or truncated sequences) .
  • NMR : ¹H/¹³C NMR verifies the integrity of the tBu groups (δ 1.2–1.4 ppm) and AEEA spacers (δ 3.5–3.7 ppm) .

Advanced Research Questions

Q. How can researchers design multivalent peptides using this compound to enhance binding affinity?

The lysine side chain provides a branching point for introducing multiple functional groups:

  • Orthogonal Protection : Use photolabile (e.g., NVOC) or acid-labile (e.g., Trt) protecting groups on lysine to enable selective conjugation of targeting ligands (e.g., antibodies) or imaging probes (e.g., fluorophores).
  • AEEA Spacers : The ethylene glycol units reduce steric hindrance, improving accessibility to biological targets. For example, in GLP-1 receptor agonists like semaglutide, the AEEA spacers enhance peptide stability and prolong half-life by reducing renal clearance .

Q. What strategies mitigate side reactions during the synthesis of peptide-drug conjugates?

  • Coupling Optimization : Use HATU/DIPEA in DMF for efficient amide bond formation while minimizing racemization.
  • Byproduct Control : Monitor for truncated sequences (e.g., due to incomplete Fmoc deprotection) via LC-MS. Adjust reaction times (≤2 hours) and reagent stoichiometry (1.5–2 equivalents) to suppress diketopiperazine formation .
  • Orthogonal Deprotection : Remove tBu groups with TFA (95% v/v) post-synthesis, ensuring compatibility with acid-sensitive functional groups .

Q. How do storage conditions impact the compound’s stability, and what degradation pathways should be monitored?

  • Storage : Store at ≤-20°C under inert gas (argon) to prevent hydrolysis of tBu groups and oxidation of the AEEA spacers. Avoid freeze-thaw cycles, which induce aggregation .
  • Degradation Pathways :
    • Hydrolysis: tBu groups degrade to carboxylic acids under prolonged exposure to moisture (detected via LC-MS as mass shifts of +72 Da).
    • Oxidation: Ethylene glycol units in AEEA form peroxides, detectable by NMR (δ 4.5–5.0 ppm) .

Q. What role does this compound play in designing drug delivery systems (DDS)?

  • Nanoparticle Functionalization : Conjugate the compound to poly(lactic-co-glycolic acid) (PLGA) nanoparticles via carbodiimide chemistry. The AEEA spacers improve payload release kinetics in tumor microenvironments.
  • Hydrogel Modification : Incorporate into PEG-based hydrogels to enhance cell adhesion (e.g., for tissue engineering) by presenting bioactive peptide motifs (e.g., RGD sequences) .

Methodological Considerations

Q. How can computational tools aid in the rational design of derivatives?

  • Molecular Dynamics (MD) : Simulate peptide-lipid interactions (e.g., with GROMACS) to optimize spacer length (AEEA units) for membrane permeability.
  • ACD/Labs Software : Predict solubility, pKa, and stability profiles based on structural modifications (e.g., replacing tBu with photolabile groups) .

Q. What quality control benchmarks are critical for regulatory compliance in preclinical studies?

  • Impurity Limits : Ensure single impurities ≤0.3% and isomer content ≤0.15% via UPLC.
  • Batch Consistency : Validate inter-batch stability (e.g., ≤5% variability in purity) using accelerated stability studies (40°C/75% RH for 4 weeks) .

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